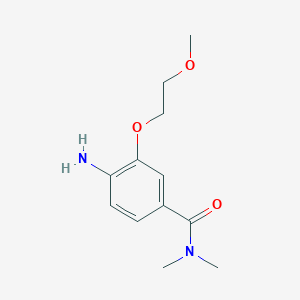
(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Übersicht
Beschreibung
The compound “(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” is a small molecule with the molecular formula C13H25N3O . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” can be analyzed based on its molecular formula C13H25N3O . The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have shown a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Wissenschaftliche Forschungsanwendungen
Spiropiperidines Synthesis
Spiropiperidines are gaining attention in drug discovery programs for exploring new areas of three-dimensional chemical space. The methodology for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, is classified into two main synthetic strategies: the formation of the spiro-ring on a preformed piperidine ring and the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are predominantly synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating a potential application area for compounds like (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone in the synthesis of structurally complex and biologically active molecules (Griggs, Tape, & Clarke, 2018).
Methionine and SAM Metabolism
Methionine (Met) and S-adenosylmethionine (SAM) play critical roles in several metabolic pathways. The research focuses on transport proteins relevant for Met absorption in the gastrointestinal tract, indicating the importance of understanding how compounds like (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone could interact with or influence these metabolic pathways. This knowledge is crucial for the development of new treatments that could regulate Met and SAM levels, potentially impacting conditions related to their metabolism (Mastrototaro, Sponder, Saremi, & Aschenbach, 2016).
CCR3 Receptor Antagonists
Chemokine receptor CCR3 is implicated in the development of allergic diseases such as asthma and allergic rhinitis. Small molecule antagonists targeting this receptor could offer new therapeutic approaches. Research into the structure-activity relationships of small molecule CCR3 antagonists, including piperidine and piperazine derivatives, suggests potential application areas for compounds with similar structures, such as (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone, in the development of new treatments for allergic conditions (Willems & IJzerman, 2009).
CNS Acting Drugs Synthesis
Functional chemical groups play a significant role in the synthesis of Central Nervous System (CNS) acting drugs. Compounds with structures involving piperidine, among others, are highlighted for their potential CNS effects, ranging from depression to convulsion. This underscores the importance of compounds like (3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone in the development of novel CNS drugs, providing a foundation for rational drug design focused on CNS disorders (Saganuwan, 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
Eigenschaften
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15-6-3-5-12(10-15)13(17)16-7-2-4-11(8-14)9-16/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWLXKIAYOOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





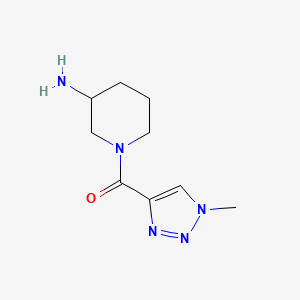
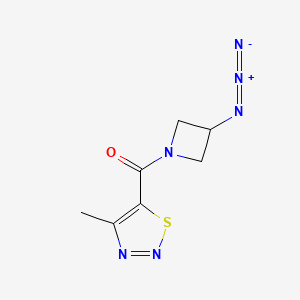
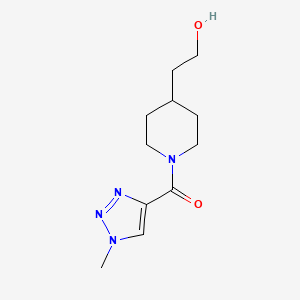
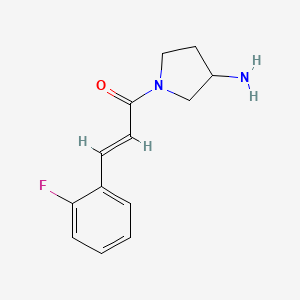

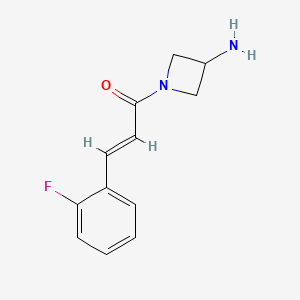
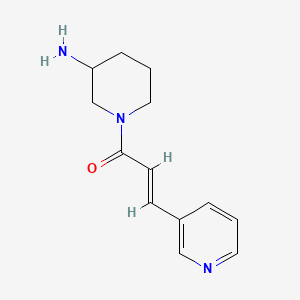
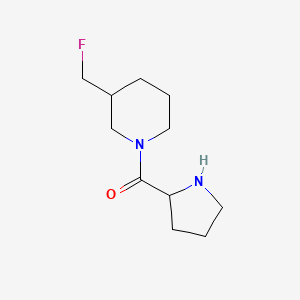
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)

